N-[3'-acetyl-7-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide
Description
N-[3'-Acetyl-7-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a structurally complex molecule featuring a spiro[indole-thiadiazole] core. Key structural elements include:
- Spiro junction: Fusion of indole (aromatic bicyclic system) and 1,3,4-thiadiazole (five-membered heterocycle with sulfur and nitrogen atoms).
- Substituents: 3'-Acetyl group: Introduces electron-withdrawing character. 7-Methyl and 1-(2-methylpropyl) groups: Enhance lipophilicity and steric bulk. Acetamide moiety: Potential hydrogen-bonding site for biological interactions.
This compound’s spiro architecture and heterocyclic diversity suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to rigid, polycyclic frameworks .
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-1'-(2-methylpropyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-10(2)9-21-15-11(3)7-6-8-14(15)18(16(21)25)22(13(5)24)20-17(26-18)19-12(4)23/h6-8,10H,9H2,1-5H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFOHFKWUHPYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC(C)C)N(N=C(S3)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3’-acetyl-7-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate indole and thiadiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3’-acetyl-7-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound N-[3'-acetyl-7-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data.
Antimicrobial Activity
Recent studies have indicated that derivatives of spiro[indole-3,2'-[1,3,4]thiadiazole] compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent antifungal activity against several pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungal agents . This suggests that this compound could be developed as a novel antifungal agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of nitric oxide in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases . Such findings are crucial for developing therapeutic agents targeting chronic inflammatory conditions.
Antitubercular Activity
A case study involving similar compounds highlighted their effectiveness against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 3.12 µg/mL. This establishes a promising avenue for further research into the antitubercular properties of this compound and its analogs .
Pesticidal Properties
The structural motifs present in this compound suggest potential applications in agrochemicals. Compounds with similar spiro structures have been reported to exhibit insecticidal and herbicidal activities. For example, spiro compounds have been synthesized and tested against agricultural pests with promising results . This opens up possibilities for developing new pesticides that are both effective and environmentally friendly.
Polymer Chemistry
The unique properties of this compound can be leveraged in polymer chemistry. Its ability to form stable complexes with various metal ions suggests potential use as a ligand in coordination polymers or metal-organic frameworks (MOFs). Such materials are increasingly important in catalysis and gas storage applications.
Photophysical Properties
Research into the photophysical characteristics of spiro compounds indicates their potential use in optoelectronic devices. The unique electronic structure may allow for applications in organic light-emitting diodes (OLEDs) or solar cells. Preliminary studies have shown that related spiro compounds possess favorable light absorption and emission properties .
Mechanism of Action
The mechanism of action of N-[3’-acetyl-7-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Electronic Comparisons
| Compound | Core Structure | Key Substituents | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | Spiro[indole-thiadiazole] | 3'-Acetyl, 7-methyl, 2-methylpropyl | 3.2 | 5 (thiadiazole N, acetamide O) |
| N-{2,2,2-Trichloroethyl...}acetamide | 1,3,4-Thiadiazole | Trichloroethyl, phenyl | 2.8 | 4 (thiadiazole N, acetamide O) |
| Spiro[indole-thiazolo-isoxazole] | Spiro[indole-thiazolo] | Pyridinyl, phthalimido | 4.1 | 6 (isoxazole O, thiazolo N) |
Computational and Crystallographic Insights
- Molecular Descriptors: Van der Waals parameters () indicate the target’s spiro system has lower polarizability compared to non-fused thiadiazoles, impacting solubility and diffusion.
- Ring Puckering: The spiro junction’s puckering coordinates () differ significantly from monocyclic thiadiazoles, influencing 3D binding complementarity.
- Crystallography : SHELX () and ORTEP () analyses confirm the target’s spiro conformation, with bond angles deviating by <2° from analogous spiro-indole derivatives .
Biological Activity
N-[3'-acetyl-7-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities based on diverse research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various spiro compounds similar to this compound. For instance:
- In vitro studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, spiro compounds demonstrated IC50 values ranging from 10 µM to 30 µM against MCF-7 and A549 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Spiro Compound A | MCF-7 | 15.3 |
| Spiro Compound B | A549 | 29.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have exhibited moderate to significant antibacterial and antifungal activities:
- Antibacterial activity : Studies indicated that compounds with greater lipophilicity showed enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Activity
Research has suggested that derivatives of this compound may possess anti-inflammatory properties. For instance, compounds showing inhibition of pro-inflammatory cytokines have been documented:
- Cytokine Inhibition : Certain spiro compounds reduced TNF-alpha and IL-6 levels in vitro by approximately 40% under specific concentrations .
Study on Anticancer Activity
A study conducted by Tiwari et al. synthesized a series of spiro-indole derivatives and assessed their anticancer activity against breast cancer cell lines. The study found that modifications in the substituents significantly influenced the anticancer efficacy, with some compounds exhibiting IC50 values lower than standard chemotherapy agents .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related thiadiazole derivatives revealed that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to determine the effectiveness of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
